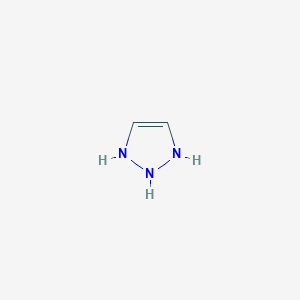

Dihydrotriazole

Description

Structural Classification and Isomerism of Triazole Systems

The parent aromatic compounds, triazoles (C₂H₃N₃), are classified into two constitutional isomers based on the relative positions of the three nitrogen atoms in the five-membered ring: 1,2,3-triazole and 1,2,4-triazole (B32235). frontiersin.orgnih.gov These isomers form the basis for the classification of their dihydro-derivatives.

Dihydrotriazoles (C₂H₅N₃) are generated by the formal addition of two hydrogen atoms to the triazole ring, resulting in the saturation of one of the ring's double bonds. This partial saturation gives rise to a greater degree of structural diversity, including multiple positional isomers and tautomers, depending on the location of the remaining double bond and the placement of hydrogen atoms on the nitrogen atoms.

For the 1,2,4-triazole system, for instance, several dihydro-isomers are possible. The nomenclature often specifies the location of the saturated carbons (e.g., 4,5-dihydro-) or the position of the remaining double bond (e.g., Δ²-1,2,4-triazoline). The stability of these isomers can be influenced by the substitution pattern on the ring's carbon atoms. semanticscholar.org Disubstitution at the sp³-hybridized carbon, for example, is known to empirically stabilize the dihydro-triazole structure. semanticscholar.org

| Parent Scaffold | Chemical Formula | Structure | Common Dihydro-Derivatives |

|---|---|---|---|

| 1,2,3-Triazole | C₂H₃N₃ |  | 4,5-Dihydro-1H-1,2,3-triazole; 2,5-Dihydro-1H-1,2,3-triazole |

| 1,2,4-Triazole | C₂H₃N₃ |  | 4,5-Dihydro-1H-1,2,4-triazole; 2,5-Dihydro-1H-1,2,4-triazole |

Historical Development of Research on this compound Scaffolds

The exploration of triazole chemistry began in the late 19th century, with the name "triazole" first being proposed by Bladin in 1885. frontiersin.orgresearchgate.net Early research primarily focused on the synthesis and characterization of the stable, aromatic triazole rings. However, the mechanistic pathways leading to these compounds invariably involved partially saturated intermediates, thus bringing dihydrotriazoles into the purview of chemical investigation.

A seminal advancement in this field was the development of the 1,3-dipolar cycloaddition reaction by Huisgen in the mid-20th century. nih.gov This reaction became a cornerstone for the synthesis of five-membered heterocycles. In many instances, the reaction between a 1,3-dipole (like an azide (B81097) or a nitrilimine) and a dipolarophile (like an alkene or alkyne) proceeds through a this compound intermediate. nih.govresearchgate.net Initially, these intermediates were often unstable and would spontaneously aromatize to the corresponding triazole, making their isolation and characterization challenging.

The turn of the 21st century saw another revolutionary development with the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry" introduced by Sharpless. nih.govmdpi.com While the CuAAC reaction is renowned for its high yield and regioselectivity in producing 1,4-disubstituted 1,2,3-triazoles directly, its mechanistic underpinnings are rooted in the fundamental principles of cycloaddition chemistry where dihydro-heterocycles are key transition structures or intermediates. nih.govmdpi.com Much of the historical and ongoing research has thus treated the this compound scaffold not as an endpoint, but as a critical, mechanistically significant stepping stone toward the synthesis of aromatic triazoles, which are prominent in medicinal and materials chemistry. frontiersin.orgresearchgate.net

Significance of this compound as a Synthetic Synthon and Intermediate

The primary significance of the this compound scaffold in modern organic synthesis lies in its role as a versatile and reactive intermediate. frontiersin.org Rather than being the final target molecule, it serves as a synthon—a building block whose inherent reactivity can be harnessed to construct more complex molecular architectures. The thermodynamic driving force to achieve the highly stable aromatic triazole ring often dictates the reaction pathways involving this compound intermediates.

A prominent example of its role as an intermediate is in the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. In one established method, a this compound is constructed via a 1,3-dipolar cycloaddition between a nitrilimine (the 1,3-dipole) and an oxime (the dipolarophile). frontiersin.orgnih.govresearchgate.net This intermediate is not isolated but undergoes a subsequent dehydroxylation and condensation, leading to the formation of the final aromatic 1,2,4-triazole product. frontiersin.orgnih.gov

The utility of dihydrotriazoles extends to the synthesis of fused heterocyclic systems. For instance, the 1,3-dipolar cycloaddition of 5-azidomethyl-3-aryl-substituted-1,2,4-oxadiazoles with N-phenyl maleimide (B117702) directly yields fused 1,6-a-dihydropyrrolo frontiersin.orgnih.govresearchgate.nettriazole derivatives. raco.cat This demonstrates how the this compound core can be incorporated into more rigid, polycyclic structures.

The transient nature of many dihydrotriazoles makes them ideal for cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. The conversion of the this compound intermediate to the final product often involves an elimination or rearrangement step that results in the stable, aromatic triazole core. semanticscholar.org

| Reaction Type | Reactants | This compound Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition & Condensation | Nitrilimine + Oxime | Substituted Dihydro-1,2,4-triazole | 1,3,5-Trisubstituted-1,2,4-triazole | frontiersin.org, nih.gov |

| 1,3-Dipolar Cycloaddition | Azide + Alkene | Dihydro-1,2,3-triazole (Triazoline) | Often aromatized or rearranged | nih.gov |

| Intramolecular Cycloaddition | 5-azidomethyl-1,2,4-oxadiazole + N-phenyl maleimide | Fused Dihydropyrrolo frontiersin.orgnih.govresearchgate.nettriazole | 1,6-a-dihydropyrrolo frontiersin.orgnih.govresearchgate.nettriazole-(3,5)-dione | raco.cat |

Structure

2D Structure

3D Structure

Properties

CAS No. |

110297-09-1 |

|---|---|

Molecular Formula |

C2H5N3 |

Molecular Weight |

71.08 g/mol |

IUPAC Name |

2,3-dihydro-1H-triazole |

InChI |

InChI=1S/C2H5N3/c1-2-4-5-3-1/h1-5H |

InChI Key |

SNTWKPAKVQFCCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNNN1 |

Origin of Product |

United States |

Synthetic Methodologies for Dihydrotriazole Frameworks

Cycloaddition Reactions for Dihydrotriazole Synthesis

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and widely utilized tool for the construction of five-membered heterocyclic rings like dihydrotriazoles. wikipedia.org These reactions involve the combination of a 1,3-dipole with a dipolarophile, a molecule containing a double or triple bond, to form a cyclic adduct. The versatility of this approach allows for the introduction of various substituents onto the this compound core, enabling the synthesis of a diverse library of compounds.

The 1,3-dipolar cycloaddition is a cornerstone in the synthesis of dihydrotriazoles and their triazole counterparts. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, provides a highly efficient route to five-membered heterocycles. wikipedia.org The reaction involves the concerted or stepwise union of a 1,3-dipole, such as a nitrilimine or an azide (B81097), with a dipolarophile, typically an alkene or alkyne, to furnish the desired heterocyclic framework. wikipedia.orgthieme-connect.de

Nitrilimines are highly reactive 1,3-dipoles that are commonly generated in situ for the synthesis of dihydrotriazoles and other heterocyclic compounds. arkat-usa.orgmdpi.com A prevalent method for generating nitrilimines involves the dehydrohalogenation of hydrazonoyl halides in the presence of a base. arkat-usa.org The choice of reactants and reaction conditions plays a crucial role in the efficiency and outcome of these cycloaddition reactions.

A common approach involves the reaction of hydrazonoyl hydrochlorides with a dipolarophile in the presence of a base like triethylamine (B128534). organic-chemistry.org For instance, the reaction of various hydrazonoyl hydrochlorides with oximes (generated in situ from aldehydes and hydroxylamine (B1172632) hydrochloride) in the presence of triethylamine provides a one-flask synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, proceeding through a this compound intermediate. organic-chemistry.orgfrontiersin.org This method is applicable to a wide range of aliphatic, cyclic aliphatic, aromatic, and heterocyclic aldehydes. organic-chemistry.org

The reactivity in these cycloadditions can be influenced by the electronic nature of the substituents on both the nitrilimine and the dipolarophile. Electron-rich nitrilimines tend to react faster with electron-poor alkenes. psu.edu The solvent can also play a role, with studies showing that aqueous media can, in some cases, accelerate the reaction rate, although the effect is often attributed more to the presence of ionic catalysts than to water itself. psu.edu

| Reactants (Nitrilimine Precursor & Dipolarophile) | Base/Catalyst | Solvent | Product Type | Ref. |

| Hydrazonoyl hydrochlorides & Aldehydes/Hydroxylamine HCl | Triethylamine | Not specified | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| α-Chloroarylidene-phenylhydrazones & Thioaurones | Triethylamine | Chloroform | Spiropyrazolines | mdpi.com |

| Hydrazonoyl halides & Allylic alcohols | Silver(I) carbonate | Not specified | Pyrazoline cycloadducts | arkat-usa.org |

| N-Aryl di/trifluoromethyl acetohydrazonoyl bromides & Carbodiimides | Not specified | Not specified | Di/trifluoromethyl bis(1,2,4-triazoline)spiranes | rsc.org |

Another pathway to dihydrotriazoles involves the 1,3-dipolar cycloaddition of diazoalkanes with C=N bonds. A specific example is the reaction of 2-diazopropane (B1615991) with methyl benzenecarboximidoate. isres.org This reaction, conducted in dichloromethane (B109758) at 0°C, results in the formation of 5-methoxy-4,4-dimethyl-5-phenyl-4,5-dihydro-1H- wikipedia.orgfrontiersin.orgisres.org-triazole. isres.org This particular synthesis demonstrates the regioselective nature of the cycloaddition, where the 2-diazopropane adds across the C=N bond of the imidate. isres.org

More broadly, the reaction of trifluoroacetohydrazonoyl chlorides with imidates, mediated by a base, provides access to 3-trifluoromethyl-1,2,4-triazoles. organic-chemistry.org This transformation proceeds via a (3+2) cycloaddition mechanism and is characterized by its good yields, broad substrate scope, and excellent regioselectivity. organic-chemistry.org The optimization of reaction conditions identified potassium carbonate as an effective base and 1,2-dichloroethane (B1671644) as a suitable solvent. organic-chemistry.org

Regioselectivity and stereoselectivity are critical aspects of this compound synthesis, as they determine the specific isomer of the product that is formed. youtube.commasterorganicchemistry.com In the context of 1,3-dipolar cycloadditions, regioselectivity refers to the orientation of the 1,3-dipole as it adds to an unsymmetrical dipolarophile, leading to the formation of one constitutional isomer over another. youtube.commasterorganicchemistry.comrsc.org Stereoselectivity, on the other hand, pertains to the preferential formation of one stereoisomer over another. youtube.commasterorganicchemistry.com

The regioselectivity of these reactions is often governed by a combination of electronic and steric factors. wikipedia.org For instance, in the reaction of azides with terminal alkynes, the reaction in hot water can lead to high yields of 1,4-disubstituted 1,2,3-triazoles when using arylacetylenes. rsc.org However, with aliphatic alkynes, a mixture of 1,4- and 1,5-regioisomers is often obtained. rsc.org The stereochemistry of the starting materials can also influence the stereochemical outcome of the product, with some reactions proceeding with retention of stereochemistry. youtube.com

For example, the cycloaddition of nitrilimines to thioaurones has been shown to be highly regioselective, yielding a single spiropyrazoline isomer. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to rationalize and predict the regiochemical and stereochemical outcomes of these cycloadditions by analyzing the frontier molecular orbitals (FMOs) of the reactants. mdpi.compsu.edu The stereoselectivity can also be controlled through the use of chiral catalysts or auxiliaries, leading to the formation of enantioenriched this compound derivatives. chemrxiv.org Furthermore, biocatalytic cascade reactions have been developed for the regiodivergent and stereoselective synthesis of chiral azidoalcohols, which are precursors to triazoles. nih.gov

The [3+2] cycloaddition is a fundamental and versatile method for constructing five-membered rings, including dihydrotriazoline intermediates. mdpi.commdpi.com This reaction class encompasses the 1,3-dipolar cycloadditions discussed previously but also includes other processes that involve a three-atom component and a two-atom component. These reactions are pivotal in generating the core structure of dihydrotriazoles, which can then be further functionalized or serve as precursors to fully aromatic triazoles. frontiersin.orgbeilstein-journals.org

The synthesis of dihydrotriazolines often serves as a key step in the preparation of more complex molecules. For example, visible-light-induced [3+2] cycloadditions of donor/donor diazo intermediates with alkenes have been developed to produce (spiro)pyrazolines, which are structurally related to dihydrotriazolines. rsc.org This method utilizes readily available N-tosylhydrazones as precursors to the diazo species. rsc.org

Furthermore, the [3+2] cycloaddition of aryl azides to ethyl propiolate has been studied to understand the reaction mechanism, with evidence suggesting a polar, single-step process rather than the formation of zwitterionic intermediates. mdpi.com Diazomethyl-λ3-iodanes have also been shown to undergo [3+2] cycloaddition with arynes to form indazolyl-λ3-iodanes, which involves a this compound-like intermediate. rsc.org These examples highlight the broad scope of [3+2] cycloaddition strategies in accessing dihydrotriazoline frameworks and their derivatives.

1,3-Dipolar Cycloaddition Reactions

Cyclization and Condensation Reactions for this compound Formation

Beyond cycloaddition reactions, cyclization and condensation reactions provide alternative and powerful strategies for the synthesis of this compound frameworks. These methods often involve the intramolecular or intermolecular reaction of linear precursors containing the necessary nitrogen and carbon atoms to form the heterocyclic ring.

A notable example of cyclization is the Dieckmann condensation, which is an intramolecular Claisen condensation of diesters to form cyclic β-keto esters. libretexts.orgpressbooks.pubmasterorganicchemistry.com This reaction is particularly effective for forming five- and six-membered rings. libretexts.orgpressbooks.pub The mechanism involves the deprotonation of an α-hydrogen to form an enolate, which then attacks the other ester group in an intramolecular fashion, followed by the elimination of an alkoxide. libretexts.org While primarily used for carbocyclic ring formation, analogous principles can be applied in heterocyclic synthesis.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also employed. For instance, the reaction of iminoester hydrochlorides with carbohydrazide (B1668358) has been used for the synthesis of 4-amino-derived 1,2,4-triazol-5-ones. isres.org Another example is the synthesis of 1,2,4-triazole (B32235) derivatives from the reaction of ammonium (B1175870) thiocyanate, acyl chlorides, and arylhydrazines. isres.org Oxidative cyclization is another variant, where an oxidizing agent is used to facilitate the ring-closure. For example, the oxidative cyclization of hydrazones using selenium dioxide or ceric ammonium nitrate (B79036) can produce 1,2,4-triazoles. frontiersin.org These reactions often proceed through intermediates that can be considered this compound derivatives before aromatization. frontiersin.org The general principle involves the formation of a linear precursor which then undergoes an intramolecular nucleophilic attack to form the five-membered ring. vanderbilt.edu

Cyclization of Schiff Bases with Hydrazines

The synthesis of dihydrotriazoles can be conceptually approached via the cyclization of Schiff bases (imines) with hydrazine (B178648) derivatives. Schiff bases, which contain a carbon-nitrogen double bond, are typically formed through the condensation of primary amines with aldehydes or ketones. rdd.edu.iqxiahepublishing.com Hydrazones, a related class of compounds, result from the reaction of hydrazines with carbonyl compounds and contain the R=N-NH₂ functionality. xiahepublishing.com

The synthesis of 1,2,4-triazole derivatives is often linked to Schiff bases, where a pre-formed triazole ring is functionalized by reacting it with an aldehyde to form a Schiff base. ekb.egnepjol.infoijper.orgfabad.org.tr A plausible, though less commonly documented direct pathway, involves the reaction of a pre-formed Schiff base with a hydrazine. In this hypothetical route, the hydrazine would act as a nucleophile, attacking the imine carbon, followed by an intramolecular cyclization and elimination step to yield the this compound ring. The synthesis of the necessary Schiff base precursors is well-established, such as the condensation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde with hydrazine hydrate. xiahepublishing.com

Dehydration Reactions in this compound Generation

Dehydration reactions, a type of condensation reaction where a molecule of water is eliminated, are a key method for forming heterocyclic rings. nih.govvulcanchem.com This strategy is employed in the synthesis of 4,5-dihydro-1H-1,2,4-triazole derivatives.

A specific example involves the reaction of an amino(phenylhydrazono)acetamide derivative with a benzaldehyde (B42025) derivative in the presence of an acid catalyst. rdd.edu.iq This process results in the formation of a 4,5-dihydro-1,5-disubstituted-1H-1,2,4-triazole-3-carboxylic acid amide through a dehydration mechanism. rdd.edu.iq The reaction is typically carried out in an inert gas atmosphere to improve the yield of the final product. rdd.edu.iq This method is notable for its directness in constructing the this compound ring by forming a new carbon-nitrogen bond via the removal of water. rdd.edu.iq

Condensation of Ketones with Hydrazonamides for Pre-Aromatic Intermediates

A modern and effective strategy for generating dihydrotriazoles involves the condensation of ketones with specialized hydrazonamide reagents to form pre-aromatic intermediates (PAIs). These this compound PAIs are valuable as they can be used in subsequent reactions for complex molecule synthesis. xiahepublishing.comeurjchem.com

The most common reagent used for this purpose is N′-methylpicolino-hydrazonamide (MPHA). Ketones, including both cyclic and methyl ketones, condense with MPHA, often with mild acid catalysis (e.g., camphorsulfonic acid, CSA), to form this compound intermediates in situ. These intermediates are pivotal in deacylative coupling reactions, where the formation of the stable, aromatic triazole ring provides the thermodynamic driving force for cleaving a carbon-carbon bond in the original ketone. This two-step, one-pot procedure allows for the efficient conversion of readily available ketones into functionalized alkyl-tethered triazoles.

| Ketone Type | Reagent | Catalyst/Conditions (Step 1) | Intermediate Formed | Reference |

|---|---|---|---|---|

| Cyclic Ketones | MPHA | CSA (10 mol%), MeCN, 78°C, 12h | This compound PAI | |

| Methyl Ketones | MPHA | CSA (10 mol%), MeCN, 78°C, 12-24h | This compound PAI | |

| Alkyl Ketones | MPHA | Not specified | This compound PAI |

Fusion Reactions Leading to this compound Derivatives

Fusion reactions, which are conducted at high temperatures without a solvent, provide a direct method for synthesizing certain this compound derivatives. This technique is particularly useful for creating fused heterocyclic systems.

An example of this approach is the reaction of a cyclized diamino pyrimidinone derivative with various aromatic aldehydes, such as 4-dimethylaminobenzaldehyde or furfuraldehyde. nepjol.info By heating the reactants together in an oil bath at 180°C, the corresponding furan (B31954) this compound and triazolo-N,N-dimethylaniline derivatives were successfully formed. nepjol.info The confirmation of these fused this compound structures was achieved through spectral and analytical data analysis. nepjol.info

Catalytic Strategies in this compound Synthesis

Catalysis offers powerful tools for the synthesis of dihydrotriazoles, enabling milder reaction conditions, improved efficiency, and greater control over selectivity. Both metal-based and metal-free catalytic systems have been developed.

Metal-Catalyzed Routes (e.g., Indium-catalyzed processes)

Various transition metals and main group metals have been employed to catalyze the formation of this compound rings or their derivatives. Indium catalysts, in particular, have emerged as effective Lewis acids for promoting these cyclizations.

Indium(III) salts are known to catalyze multicomponent reactions (MCRs) that can lead to this compound cycloadducts as key intermediates. ekb.eg For instance, the Ugi reaction, when appropriately designed with azide and alkyne functionalities, can be followed by an indium-catalyzed intramolecular cycloaddition to yield fused triazole systems. In one specific MCR, the use of InCl₃ as a catalyst in methanol (B129727) at elevated temperatures facilitated the synthesis of imidazo-triazolobenzodiazepines. Other metals like nickel and palladium are also instrumental. Dual nickel/photoredox catalysis is used in the deacylative functionalization of ketones, a process that proceeds via the in situ formation of a this compound intermediate. Palladium-catalyzed intramolecular C-H activation has been developed as an efficient method to create fused 4,5-dihydro- ekb.egnepjol.infotriazolo[4,5-c]quinoline systems with high yields and broad substrate scope.

| Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Indium(III) Chloride (InCl₃) | Multicomponent Reaction | Imidazo-triazolobenzodiazepine | |

| Indium(III) Tribromide | A3-coupling/Cycloisomerization | Imidazo[1,2-a]pyridines | ekb.eg |

| Nickel/Photoredox Catalyst | Deacylative Cross-Coupling | Alkyl-tethered Arenes/Alkynes | |

| Palladium Catalyst | Intramolecular C-H Activation | Fused Dihydrotriazoloquinolines |

Organocatalytic and Metal-Free Methodologies

To circumvent issues related to the cost and potential toxicity of metal catalysts, organocatalytic and metal-free synthetic routes have gained significant attention. ijper.org These methods utilize small organic molecules or reagents to promote the desired transformations.

One prominent metal-free approach is the use of an oxidizing agent to facilitate oxidative cyclization. For the synthesis of N-fused 1,2,4-triazoles, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been used as a safe and convenient oxidant. This one-pot synthesis reacts hydrazinopyridines or hydrazinopyrazines with aldehydes in polyethylene (B3416737) glycol, a recyclable medium, to afford the fused triazole products in high yields. Other metal-free systems include the use of iodine in combination with an oxidant like tert-butyl hydroperoxide (TBHP) to convert hydrazones into 1,2,4-triazoles. Furthermore, organocatalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been shown to activate hydrazine for nucleophilic attack, leading to the formation of 3,4,5-trisubstituted-1,2,4-triazoles through a sequence of amination, intramolecular cyclization, and dehydrogenation steps, all without the need for a metal or an external oxidant.

Reaction Mechanisms and Pathways Involving Dihydrotriazoles

Dihydrotriazole as a Pre-Aromatic Intermediate (PAI)

Dihydrotriazoles serve as crucial pre-aromatic intermediates (PAIs) in a variety of chemical transformations. nih.gov The formation of these intermediates, often in situ, provides a powerful thermodynamic driving force for subsequent reactions, primarily through the stabilization gained by aromatization. nih.govnsf.gov This strategy has been effectively employed to facilitate challenging bond activations. nih.govnsf.gov

Three main types of PAIs, including this compound derivatives, have been identified as effective radical precursors for the activation of ketones. nih.govresearchgate.net The general approach involves the condensation of a ketone with a suitable reagent, such as N′-methylpicolino-hydrazonamide (MPHA), to form the this compound PAI. nih.govthieme.de This intermediate then undergoes further transformation, driven by the energy released upon forming a stable aromatic triazole ring. nih.gov

Role in Carbon-Carbon Bond Activation of Ketones

The formation of this compound PAIs is a key strategy for activating the otherwise stable α-carbon-carbon bonds of unstrained ketones. nih.govnsf.gov This approach circumvents the need for high-energy reactants or harsh conditions often associated with C-C bond cleavage. nih.govnsf.gov The process is initiated by the in situ condensation of a ketone with a reagent like MPHA to generate the this compound intermediate. nih.govthieme.de

Once formed, the this compound PAI can undergo a single-electron transfer (SET) process. thieme.de This oxidation event leads to the homolytic cleavage of the α-C–C bond, generating a carbon-centered radical. nih.govthieme.denih.gov The thermodynamic driving force for this cleavage is the concurrent formation of a stable aromatic triazole heterocycle. nih.govnih.gov This radical species can then be intercepted by various reagents, enabling a range of deacylative functionalization reactions, such as arylation, alkynylation, hydrogenation, thiolation, and halogenation. nih.govthieme.de

This methodology has proven effective for a broad scope of ketones, including cyclic and drug-related ketones. thieme.de A notable aspect of this strategy is the regioselective cleavage of the C–C bond, which often occurs at the more sterically hindered position in unsymmetrical cyclic ketones. thieme.de

Oxidative Cleavage Mechanisms from this compound PAIs

The oxidative cleavage of this compound PAIs is a fundamental step in their application for C-C bond activation. nih.govthieme.de This process is typically initiated by an oxidizing agent or through photoredox catalysis, which facilitates a single-electron transfer (SET) from the PAI. thieme.denumberanalytics.comnumberanalytics.com The SET event generates a radical cation intermediate, which is primed for fragmentation.

The key to this transformation is the aromatization of the this compound ring. The significant thermodynamic gain from forming a stable aromatic triazole provides the necessary driving force for the cleavage of the adjacent C-C bond. nih.govresearchgate.net This results in the formation of a carbon-centered radical and the aromatic triazole by-product. nih.gov The generated radical can then participate in various subsequent coupling reactions. nih.govthieme.de

Formation of the this compound PAI from a ketone. thieme.de

Oxidation of the PAI via SET. thieme.de

Aromatization-driven cleavage of the C-C bond, releasing a carbon-centered radical. nih.gov

Interception of the radical by a suitable coupling partner. thieme.de

Aromatization-Driven Deconstructive Transformations

Aromatization-driven deconstructive transformations leverage the stability of aromatic systems to facilitate the cleavage of strong chemical bonds. nsf.govresearchgate.net In the context of dihydrotriazoles, their role as pre-aromatic intermediates is central to this strategy. nih.govrsc.org The in situ formation of a this compound from a ketone sets the stage for a deconstructive event where a C-C bond is broken, and the molecular skeleton is modified. nih.govnsf.gov

Isomerization and Tautomerization Processes of this compound Rings

Isomerization and tautomerization are fundamental processes that can influence the reactivity and stability of heterocyclic compounds, including dihydrotriazoles. rsc.orgwikipedia.org Tautomerism, the interconversion of structural isomers through the relocation of a proton, is a common phenomenon in triazole chemistry. wikipedia.org For instance, 1,2,4-triazole (B32235) can exist in 1H, 2H, and 4H tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. wikipedia.org

While specific studies on the isomerization and tautomerization of the this compound ring itself are less common in the provided context, the principles of tautomerism in the aromatic triazole products are well-established. rsc.org The stability of different tautomers can be influenced by substituents on the ring. rsc.org For example, in azido-substituted triazoles, the equilibrium between 1H and 2H tautomers is affected by the presence of electron-donating or electron-withdrawing groups. rsc.org

Furthermore, ring-chain tautomerism can occur, where an open-chain structure is in equilibrium with a cyclic form. wikipedia.org This is particularly relevant in the formation of dihydrotriazoles from ketones and hydrazide derivatives, where the initial adduct can potentially exist in equilibrium with the cyclic this compound form.

Intramolecular Rearrangements of this compound Intermediates

Intramolecular rearrangements can play a significant role in the reaction pathways of this compound intermediates, leading to unexpected products or isotopic scrambling.

Evidence for Scrambling and Metathetical Exchange

In a study on the formation of 1-alkylidene/arylidene-1,2,4-triazolinium salts, which are structurally related to dihydrotriazoles, evidence for isotopic scrambling and metathetical exchange was observed. researchgate.net When using 13C-labeled carbonyl reactants, the isotopic label was found to be incorporated into multiple sites of the heterocyclic product, which was inconsistent with a simple, regioselective reaction mechanism. researchgate.net

This scrambling was attributed to an unproductive reaction pathway involving a cyclic 1,3-oxazetidine (B3055997) intermediate. researchgate.net This intermediate allows for the exchange of carbonyl groups between the reactants, leading to a "metathetical" exchange. researchgate.net This process complicates the expected reaction outcome and highlights the potential for complex intramolecular rearrangements in systems involving triazole-related intermediates.

Radical Pathways Emanating from this compound Derivatives

This compound derivatives have emerged as significant precursors for the generation of carbon-centered radicals, primarily by functioning as pre-aromatic intermediates (PAIs). nih.govresearchgate.netresearchgate.net This strategy leverages the thermodynamic driving force of aromatization to facilitate otherwise challenging bond cleavages, particularly the activation of C─C bonds in unstrained ketones. nih.govresearchgate.net The general approach involves the condensation of a ketone with a suitable reagent, such as N′-methylpicolino-hydrazonamide (MPHA), to form a this compound intermediate in situ. nih.govresearchgate.net Subsequent oxidative cleavage of this intermediate leads to the formation of a stable aromatic triazole and the release of a carbon-centered radical derived from the original ketone. nih.govresearchgate.net

This method is particularly powerful because it allows for the deconstructive functionalization of readily available ketones. The process begins with the formation of the this compound PAI, which then undergoes an oxidative cleavage of the α-C─C bond. nih.gov This step is often facilitated by photoredox catalysis, which provides a mild and efficient means of initiating the radical pathway. nih.govresearchgate.net The resulting alkyl radical is a versatile intermediate that can be channeled into various synthetic transformations. nih.gov

The radical species generated from this compound precursors can undergo a variety of subsequent reactions, leading to the formation of diverse molecular architectures. Key pathways include:

Cross-Coupling Reactions: In one of the most prominent applications, the generated alkyl radical is intercepted by a nickel catalyst. nih.gov This process enables deacylative cross-coupling reactions, where the ketone's alkyl group is transferred to another molecule. Under dual Ni/photoredox catalytic systems, these radicals can be coupled with aryl halides or alkynyl bromides to form new C(sp³)–C(sp²) and C(sp³)–C(sp) bonds, respectively. nih.gov This protocol is noted for its mild conditions and high functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. nih.gov

Other Functionalizations: Beyond cross-coupling, the carbon-centered radicals can participate in a range of other functionalization reactions. Research has demonstrated that these radical intermediates can undergo hydrogenation, deuteration, thiolation, and halogenation, showcasing the versatility of the this compound precursors. nih.gov

The table below summarizes the types of radical pathways that originate from this compound derivatives formed from ketones.

| Ketone Origin | Activating Reagent | Radical Generation Method | Intermediate Radical | Subsequent Reaction Type | Resulting Product Class |

| Cyclic & Acyclic Ketones | N′-methylpicolino-hydrazonamide (MPHA) | Oxidative C─C Cleavage (Dual Ni/Photoredox Catalysis) | Alkyl Radical | Deacylative Arylation | Arylated Alkanes |

| Cyclic & Acyclic Ketones | N′-methylpicolino-hydrazonamide (MPHA) | Oxidative C─C Cleavage (Dual Ni/Photoredox Catalysis) | Alkyl Radical | Deacylative Alkynylation | Alkynylated Alkanes |

| Alkyl Ketones | N′-methylpicolino-hydrazonamide (MPHA) | Oxidative C─C Cleavage | Carbon-centered Radical | Thiolation | Thioethers |

| Alkyl Ketones | N′-methylpicolino-hydrazonamide (MPHA) | Oxidative C─C Cleavage | Carbon-centered Radical | Halogenation | Alkyl Halides |

| Alkyl Ketones | N′-methylpicolino-hydrazonamide (MPHA) | Oxidative C─C Cleavage | Carbon-centered Radical | Hydrogenation/Deuteration | Alkanes/Deuterated Alkanes |

This aromatization-driven radical generation strategy represents a significant advance in synthetic chemistry, providing a novel and effective method for C─C bond activation and functionalization under mild conditions. nih.govresearchgate.net

Computational and Theoretical Investigations of Dihydrotriazoles

Electronic Structure and Bonding Analysis of Dihydrotriazole Systems

The electronic characteristics of dihydrotriazoles are fundamental to their reactivity and stability. Theoretical calculations offer deep insights into the distribution of electrons and the nature of chemical bonds within these heterocyclic systems.

Density Functional Theory (DFT) has become a principal method for the computational study of dihydrotriazoles and related heterocyclic systems. nih.govdurham.ac.uk DFT calculations are employed to optimize the molecular geometries of this compound derivatives, determining bond lengths, bond angles, and dihedral angles that correspond to energy minima on the potential energy surface. mdpi.com These calculations are foundational for further analysis of the molecule's properties.

For instance, DFT methods, such as B3LYP combined with basis sets like 6-311G(d,p), are used to compute the electronic properties of heterocyclic molecules. nih.govdergipark.org.tr This level of theory allows for the investigation of the molecular electrostatic potential (MEP), which helps in identifying the regions of a molecule that are rich or poor in electrons, thus predicting sites susceptible to electrophilic and nucleophilic attack. nih.govirjweb.com The analysis of electron density, often visualized through MEP maps, reveals the charge distribution and provides clues about the intermolecular interactions that stabilize the crystal structure of this compound derivatives. aps.org

Furthermore, DFT calculations are crucial for vibrational analysis. By calculating the harmonic frequencies, it is possible to characterize the stationary points on the potential energy surface as true minima (no imaginary frequencies) and to predict theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation. cdmf.org.br

| Parameter | Description | Common Examples |

|---|---|---|

| Functional | Approximates the exchange-correlation energy in DFT. The choice of functional impacts the accuracy of the results. | B3LYP, WC1LYP, M06-2X |

| Basis Set | A set of mathematical functions used to represent the electronic wave function. Larger basis sets provide more accurate results at a higher computational cost. | 6-31G(d), 6-311G(d,p), def2-TZVP |

| Application | Specific properties calculated using DFT. | Geometry Optimization, Vibrational Frequencies, Molecular Electrostatic Potential (MEP), HOMO-LUMO Energies |

Frontier Molecular Orbital (FMO) theory is a key component in the analysis of the electronic structure of dihydrotriazoles. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the chemical reactivity and electronic transitions of a molecule. mdpi.com The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilicity. Conversely, the LUMO is the orbital that most readily accepts electrons, indicating its electrophilicity. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. mdpi.com Computational methods like DFT are used to calculate the energies of these frontier orbitals. dergipark.org.tr For example, in related triazole systems, the HOMO-LUMO gap has been calculated to assess the molecule's reactivity. The distribution of the HOMO and LUMO across the this compound ring and its substituents determines which parts of the molecule are most involved in electron-donating or electron-accepting interactions.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to the ionization potential; indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Related to the electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. irjweb.com |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; soft molecules are more reactive. mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. irjweb.com |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the global electrophilic nature of a molecule. irjweb.com |

Conformational Analysis and Energetic Profiles

The three-dimensional structure of dihydrotriazoles is not static, and different spatial arrangements, or conformations, can exist due to rotation around single bonds. pressbooks.pub Conformational analysis investigates the relative energies of these different conformations and the barriers to their interconversion.

Computational methods are used to map the potential energy surface of this compound derivatives. smu.edu By systematically rotating key dihedral angles and calculating the energy at each step, a conformational landscape can be generated. This landscape reveals the various stable conformations, which correspond to local energy minima, and the transition states that connect them. organicchemistrytutor.combkcc.ac.in For instance, in related heterocyclic systems, spectroscopic studies combined with theoretical calculations have been used to determine the preferred conformation, such as a boat-like form. sioc-journal.cn The identification of the global energy minimum provides the most probable conformation of the molecule in its ground state.

The relative stability of different conformers is determined by a combination of steric and electronic effects. bkcc.ac.in Steric hindrance occurs when bulky substituents are forced into close proximity, leading to repulsive interactions and an increase in energy. organicchemistrytutor.com For example, the anti conformation, where large groups are positioned 180° apart, is often the most stable due to minimized steric strain. organicchemistrytutor.com

Electronic factors, such as dipole-dipole interactions and hyperconjugation, also play a crucial role. bkcc.ac.in In some cases, attractive forces like hydrogen bonding can stabilize a conformation that would otherwise be disfavored by steric effects. Computational modeling allows for the detailed quantification of these interactions. Natural Bond Orbital (NBO) analysis, for example, can be used to study hyperconjugative interactions that contribute to the stability of certain conformations. dergipark.org.tr

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions involving dihydrotriazoles. crc1333.denumberanalytics.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that govern the reaction rate. smu.edu

Techniques such as DFT can be used to calculate the activation energies (energy barriers) for proposed reaction steps. rsc.org For example, in the synthesis of heterocyclic compounds, computational studies have been used to determine the energy barrier for different stages of the reaction, such as addition and cyclization steps. rsc.org This allows for a comparison of different possible mechanisms and the identification of the most energetically favorable pathway. nih.gov The intrinsic reaction coordinate (IRC) can be calculated to confirm that a located transition state indeed connects the intended reactants and products. smu.edu This detailed understanding of reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and designing more efficient synthetic routes to this compound-based compounds. crc1333.de

Transition State Characterization and Activation Energies

The transition state, a fleeting and high-energy species, represents the pinnacle of the energy barrier that reactants must overcome to transform into products. mit.edu Due to its transient nature, experimental observation of the transition state is often challenging. fossee.in However, computational methods, particularly quantum chemical calculations, have proven invaluable in characterizing these elusive structures and determining the activation energies of reactions. mit.edufossee.inims.ac.jp

Computational studies on this compound formation and transformation often involve locating and characterizing the transition state structures on the potential energy surface. scispace.comresearchgate.net Techniques based on quantum chemistry can calculate these structures, though the process can be time-consuming. mit.edu The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that governs the rate of a chemical reaction. numberanalytics.com A lower activation energy corresponds to a faster reaction rate. fossee.innumberanalytics.com

For instance, in the context of 1,3-dipolar cycloaddition reactions leading to the formation of five-membered heterocycles, theoretical studies have been conducted to determine activation energies for different reaction pathways. imist.ma These studies often reveal that the reactions proceed through an asynchronous concerted mechanism, where bond formation does not occur to the same extent in the transition state. imist.ma The solvent can also influence activation energies by differentially solvating the reactants and the transition state. imist.ma

Recent advancements have seen the development of machine learning models that can predict transition state structures much more rapidly than traditional quantum chemistry methods, accelerating the process of understanding and designing chemical reactions. mit.edu

Free Energy Surface Mapping of this compound Transformations

A free energy surface (FES) provides a comprehensive map of the energy landscape of a chemical reaction, detailing the energy of the system as a function of the geometric changes of the molecules involved. longdom.orgmdpi.com Mapping the FES is crucial for understanding reaction mechanisms, identifying stable intermediates, and locating transition states. longdom.orgnih.gov

Computational techniques like adiabatic free energy dynamics (AFED) and temperature-accelerated molecular dynamics (TAMD) are employed to efficiently generate multidimensional free energy surfaces. nih.gov These methods allow for the exploration of complex reaction pathways and the identification of the most favorable routes for this compound transformations. nih.govrsc.org

For instance, in the decomposition of unstable this compound cycloadducts, computational modeling through DFT calculations has been used to map the reaction profile. scispace.com Such studies can elucidate the mechanism by which the primary cycloadduct rearranges to form more stable products, confirming whether the transformation occurs directly or through intermediate structures. scispace.com The analysis of the FES can reveal the lowest energy path connecting reactants to products via the transition state. scispace.com

The ability to map these surfaces helps in understanding the thermodynamics and kinetics of the transformations, providing insights into how to control the reaction to favor the desired product. nih.gov

Computational Assessment of Reactivity and Stability of this compound Motifs

Computational methods are instrumental in assessing the reactivity and stability of this compound motifs. By calculating various molecular properties, researchers can predict how these molecules will behave in chemical reactions and how stable they are under different conditions.

Quantitative Descriptors of Chemical Reactivity (e.g., Energy Gap, Chemical Hardness, Softness, Fukui Indices)

A range of quantitative descriptors derived from quantum chemical calculations are used to predict the reactivity of molecules. wisdomlib.org These descriptors provide insight into the electronic structure and potential for chemical interaction.

Energy Gap (HOMO-LUMO Gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of molecular stability and reactivity. scholarsresearchlibrary.comresearchgate.net A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron to a higher energy state. scholarsresearchlibrary.com

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. scholarsresearchlibrary.comnih.gov Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scholarsresearchlibrary.com Softness is the reciprocal of hardness and indicates a higher reactivity. dergipark.org.tr

Fukui Indices (f(r)): The Fukui function is a local reactivity descriptor that indicates the most likely sites for electrophilic, nucleophilic, or radical attack within a molecule. researchgate.netunc.eduschrodinger.com By calculating the Fukui indices for each atom, one can identify the most reactive centers. researchgate.netschrodinger.com For example, a high value of the Fukui function for nucleophilic attack (f+) on an atom suggests it is a good electrophile. schrodinger.com

These descriptors are often calculated using Density Functional Theory (DFT) at various levels of theory and with different basis sets to provide a comprehensive understanding of the reactivity of this compound derivatives. nih.govdergipark.org.tr

Structural Factors Influencing Thermodynamic Stability (e.g., Conjugated π-systems, Substituent Effects)

The thermodynamic stability of dihydrotriazoles is influenced by several structural factors that can be investigated computationally.

Substituent Effects: The nature and position of substituents on the this compound ring can have a profound impact on its stability. researchgate.netresearchgate.net Electron-donating or electron-withdrawing groups can alter the electron density distribution within the ring, affecting its stability and reactivity. Computational studies can systematically evaluate the effect of different substituents on the thermodynamic stability of the molecule. researchgate.net

Analysis of Hydrogen Bonding Interactions and Their Role in Stabilization

Hydrogen bonding is a crucial non-covalent interaction that can play a significant role in the stabilization of molecular structures. nih.govconicet.gov.ar These interactions occur between a hydrogen atom bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. nih.gov

Advanced Computational Techniques Applied to this compound Chemistry

The field of computational chemistry is continuously evolving, with the development of more sophisticated techniques that provide deeper insights into chemical systems. esf.org These advanced methods are increasingly being applied to study the chemistry of dihydrotriazoles.

Advanced computational techniques encompass a range of methods from quantum mechanics to molecular dynamics, which are used to predict molecular properties and reaction outcomes. numberanalytics.commdpi.com For instance, ab initio molecular dynamics allows for the simulation of chemical processes by solving the electronic Schrödinger equation from first principles, providing a detailed understanding of the reaction dynamics. mdpi.com

Furthermore, the integration of computational modeling with experimental data is becoming more common. numberanalytics.com This synergistic approach allows for the validation of theoretical models and provides a more complete picture of the chemical system. The use of advanced computational tools is essential for designing new this compound-based compounds with desired properties and for optimizing the synthetic routes to obtain them. numberanalytics.comnptel.ac.in The development of new algorithms and the increasing power of computers continue to expand the scope and accuracy of computational studies in this area. ims.ac.jp

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of a molecule. mdpi.com For flexible molecules like substituted dihydrotriazoles, MD simulations are invaluable for exploring the potential energy surface and identifying low-energy, stable conformations. mun.ca

The process begins with an initial three-dimensional structure of the this compound derivative, which is then placed in a simulated environment, often a box of solvent molecules like water, to mimic realistic conditions. The interactions between all atoms are described by a force field, a set of empirical potential energy functions. The simulation then proceeds in a series of small time steps, calculating the forces on each atom and updating their positions and velocities.

Through this simulation, a trajectory of the molecule's conformations over time is generated. Analyzing this trajectory allows for the identification of the most populated and thus most stable conformational states. nih.gov Techniques like cluster analysis can be applied to group similar structures from the trajectory, providing a clear picture of the dominant conformations. mun.ca For instance, the orientation of substituents on the this compound ring can significantly influence its biological activity or chemical reactivity, and MD simulations can predict these preferential arrangements. mdpi.com The flexibility of the this compound ring itself, which can adopt various puckered conformations (e.g., envelope or twist forms), can be thoroughly sampled, providing insights that are often difficult to obtain from static experimental structures alone. mun.ca

Table 1: Representative Conformational Analysis Data from a Hypothetical MD Simulation of a Substituted this compound

| Conformational Cluster | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angle (degrees) |

| 1 (Envelope) | 65.3 | 0.00 | 15.2 |

| 2 (Twist) | 20.1 | 1.25 | -35.8 |

| 3 (Alternate Envelope) | 10.5 | 2.10 | -14.9 |

| 4 (Other) | 4.1 | > 3.00 | Variable |

Note: This table is illustrative and represents the type of data that can be obtained from an MD simulation and subsequent clustering analysis. The values are hypothetical.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. This approach allows for a detailed quantitative description of the nature of atomic interactions, including covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds. dntb.gov.ua

QTAIM analysis begins with the total electron density of the this compound molecule, calculated using quantum mechanical methods. The topology of this electron density field is then analyzed to locate critical points where the gradient of the electron density is zero. A bond critical point (BCP) located between two atomic nuclei is indicative of a chemical bond. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide profound insights into the nature of the bond.

For a this compound ring, QTAIM can be used to:

Characterize N-N, C-N, and C-C bonds: By analyzing the electron density and its Laplacian at the BCPs of the ring bonds, one can quantify their degree of covalency or polarity. A high electron density and a negative Laplacian value (∇²ρ < 0) are characteristic of a shared interaction (covalent bond), while low density and a positive Laplacian (∇²ρ > 0) signify a closed-shell interaction (ionic, van der Waals, or weak hydrogen bonds).

Identify and quantify intramolecular hydrogen bonds: If substituents on the this compound ring can form hydrogen bonds (e.g., an N-H donor and a nearby acceptor), QTAIM can confirm their existence and estimate their strength by analyzing the BCP properties of the H···acceptor interaction. dntb.gov.ua

Analyze ring strain: The paths of maximum electron density that link the nuclei (bond paths) are not always straight lines. The degree of curvature of these paths can be related to the strain within the five-membered this compound ring.

Table 2: Hypothetical QTAIM Data for Bonds in a this compound Ring

| Bond | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |

| N1-N2 | 0.285 | -0.650 | Covalent |

| N2-C3 | 0.310 | -0.720 | Covalent |

| C3-N4 | 0.305 | -0.705 | Covalent |

| N4-C5 | 0.290 | -0.680 | Covalent |

| C5-N1 | 0.295 | -0.695 | Covalent |

Note: This table is illustrative. The values are representative of typical covalent bonds within a heterocyclic ring system as determined by QTAIM.

Aromaticity Assessment using Magnetic Criteria (ICSSzz, GIAO Methods)

Aromaticity is a fundamental concept describing the enhanced stability and unique reactivity of certain cyclic, planar, and conjugated molecules. libretexts.org While dihydrotriazoles are not fully aromatic due to the presence of sp³-hybridized carbon or nitrogen atoms, the related fully unsaturated 1,2,4-triazole (B32235) is aromatic. Computational methods based on the magnetic response of a molecule to an external magnetic field are powerful tools for quantifying aromaticity. ias.ac.in

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate nuclear magnetic resonance (NMR) chemical shifts. nih.gov A key application of GIAO in this context is the calculation of the Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the center of a ring (or at other points of interest) and serve as a probe of the induced magnetic field. A significant negative NICS value is a hallmark of a diatropic ring current, which is characteristic of aromaticity. Conversely, a positive value indicates a paratropic ring current, associated with anti-aromaticity. ias.ac.in

The out-of-plane component of the shielding tensor (often denoted as NICSzz or ICSSzz for Iso-Chemical Shielding Surface) is considered a more reliable indicator of π-electron aromaticity than the isotropic NICS value, as it isolates the contribution from the π-electron system. ias.ac.in For a this compound, one would expect the NICS values to be significantly less negative than those for its aromatic triazole counterpart, reflecting its non-aromatic character. However, these calculations can reveal subtle electronic effects and any residual electron delocalization within the partially saturated ring.

Table 3: Illustrative Aromaticity Indices for this compound vs. Triazole

| Compound | Method | Calculated Value (ppm) | Interpretation |

| 1,2,4-Triazole | NICS(1)zz | -25.8 | Aromatic |

| 4,5-Dihydro-1H-1,2,4-triazole | NICS(1)zz | -3.2 | Non-aromatic |

| Benzene (B151609) (for reference) | NICS(1)zz | -34.5 | Aromatic |

Note: This table is illustrative. The values for triazole and benzene are representative of those found in the literature. The value for this compound is a hypothetical value to demonstrate the expected trend for a non-aromatic system.

Functionalization and Derivatization Strategies for Dihydrotriazoles

Introduction of Diverse Substituents on the Dihydrotriazole Ring

The ability to precisely control the substitution pattern on the this compound ring is crucial for developing structure-activity relationships. This control is achieved through regioselective and stereoselective synthetic methodologies.

Regioselectivity in the context of dihydrotriazoles primarily refers to the controlled placement of substituents at specific positions on the heterocyclic ring. This is often achieved during the ring-forming reaction itself, typically a [3+2] cycloaddition. The choice of starting materials and catalysts can dictate the final arrangement of substituents. For example, the reaction of nitrilimines with dipolarophiles is a key route to 1,2,4-triazoles and their dihydro- precursors, where the regiochemical outcome can be controlled. frontiersin.org The use of different metal catalysts, such as silver(I) or copper, in the [3+2] cycloaddition of aryl diazonium salts and isocyanides can selectively produce different regioisomers of triazoles. frontiersin.orgfrontiersin.org Similarly, base-catalyzed 1,3-dipolar cycloaddition reactions of β-ketoesters with glycosyl azides can furnish highly decorated 1,2,3-triazole-linked N-glycosides with remarkable regioselectivity. rsc.org

While direct C-H functionalization of a pre-formed this compound ring is an emerging area, strategies developed for other azoles and electron-deficient heterocycles offer valuable insights. nih.govdiva-portal.org For instance, rhodium(III)-catalyzed regioselective C-H activation has been used to functionalize 2-aryl-2H-indazoles. rsc.org Palladium-catalyzed C-H alkenylation allows for the sequential and programmed functionalization of thiazole (B1198619) derivatives at specific positions. rsc.org Another powerful technique is the iridium-catalyzed C-H borylation, which creates versatile borylated building blocks from heterocycles like 2,1,3-benzothiadiazole, enabling subsequent functionalization at multiple sites. diva-portal.org These advanced methods highlight potential pathways for the direct and selective derivatization of the this compound core.

Introducing chirality into this compound derivatives is of significant interest, particularly for pharmaceutical applications. Stereoselective strategies aim to control the three-dimensional arrangement of atoms, leading to specific enantiomers or diastereomers. This can be accomplished through several key approaches:

Catalyst-Controlled Stereoselection: The use of chiral catalysts is a cornerstone of asymmetric synthesis. For example, a highly enantioselective synthesis of tetrahydroquinoxaline derivatives has been achieved via an Iridium-catalyzed asymmetric hydrogenation, where simply changing the solvent can selectively produce either the (R) or (S) enantiomer with excellent enantiomeric excess (ee). rsc.org Similarly, cascade reactions catalyzed by chiral squaramide have been used to produce tetrahydrothiophenes with good diastereoselectivity and moderate enantioselectivity. rsc.org These catalyst systems could potentially be adapted for the stereoselective reduction or functionalization of dihydrotriazoles.

Substrate-Controlled Stereoselection: Chirality can be introduced by using a chiral starting material or auxiliary. A stereocontrolled synthesis of 1-substituted homotropanones, for instance, relies on chiral N-tert-butanesulfinyl imines as key intermediates to direct the stereochemical outcome. mdpi.com The synthesis of polyhydroxylated fused dihydropyrroles has been achieved through the diastereoselective cycloaddition involving intermediates derived from the decomposition of dihydrotriazoles. thieme-connect.de

Desymmetrization: This powerful strategy involves the enantioselective modification of a meso or prochiral substrate. Enantioselective deprotonation of diaryl ethers using a chiral base complex, such as sec-BuLi–(−)-sparteine, can create atropisomeric products with high diastereomeric ratios. beilstein-journals.org This concept of leveraging symmetry has been applied in the enantioselective total synthesis of complex molecules like (–)- frontiersin.org-Ladderanoic Acid through an organocatalytic alkylative desymmetrization. chemrxiv.org

These general strategies provide a framework for the development of methods to access enantiomerically pure or enriched this compound derivatives.

Synthesis of Specific Substituted this compound Derivatives

Building on the principles of regioselective and stereoselective control, numerous methods have been developed to synthesize dihydrotriazoles bearing specific and desirable functional groups.

The introduction of alkyl and aryl groups is fundamental for modifying the lipophilicity and steric profile of dihydrotriazoles. A variety of synthetic routes provide access to these derivatives. One common method involves the reaction of hydrazides with alkyl or aryl isothiocyanates, followed by cyclization to form 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones. jrespharm.com Another approach is the reaction of N,N′-bis[(4-bromophenyl)chloromethylene]hydrazine with primary amines to yield 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles, which can be further functionalized via Suzuki cross-coupling reactions. mdpi.com A review of triazole synthesis highlights numerous methods using alkyl/aryl azides as nitrogen sources to produce substituted triazoles. nih.gov

| This compound Derivative Type | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles | Reaction of N,N'-bis(chloromethylene)hydrazine with amine | N,N′-bis[(4-bromophenyl)chloromethylene]hydrazine, Primary Amine (e.g., Butylamine) | mdpi.com |

| 3,4-Disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones | Addition of isothiocyanate to hydrazide followed by cyclization | Substituted hydrazides, Alkyl/Aryl isothiocyanates, NaOH | jrespharm.com |

| 5,5-Dimethyl-4,5-dihydro-1H-1,2,4-triazole | Microwave-assisted reaction of aminolazone with acetone | Aminolazone, Acetone | nih.gov |

| 4-Aryl-NH-1,2,3-triazoles | Iodine-mediated [2+2+1] cyclization | Methyl ketones, p-Tosyl hydrazines, 1-Aminopyridinium iodide | acs.org |

Carboxylic acid and amide functionalities are frequently incorporated into bioactive molecules to enhance solubility and provide hydrogen bonding interaction points. A Japanese patent describes the synthesis of 4,5-dihydro-1,5-disubstituted-1H-1,2,4-triazole-3-carboxylic acid amides via the dehydration reaction of an amino(phenylhydrazono)acetamide with a benzaldehyde (B42025) in the presence of an acid catalyst. google.com Tandem Ugi-Huisgen reactions provide another route, where Ugi adducts containing both azide (B81097) and alkyne motifs undergo intramolecular cycloaddition to form 4,5-dihydro google.comCurrent time information in Bangalore, IN.dur.ac.uktriazolo[1,5-a]pyrazin-6(7H)-ones, which feature a cyclic amide structure. researchgate.net Furthermore, the synthesis of 1-[4-(2-carboxyl vinyl) phenyl]-1,2,3-triazole-4-carboxylic acid ethyl ester demonstrates the incorporation of a carboxylic acid ester group onto the triazole ring system via a copper-catalyzed cycloaddition. nih.gov

| Derivative | Synthetic Method | Key Reagents/Intermediates | Yield | Reference |

|---|---|---|---|---|

| 5-(4-Chlorophenyl)-4,5-dihydro-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid amide | Dehydration reaction | Amino(phenylhydrazono)acetamide, 4-Chlorobenzaldehyde | 80.5% | google.com |

| 4,5-Dihydro google.comCurrent time information in Bangalore, IN.dur.ac.uktriazolo[1,5-a]pyrazin-6(7H)-ones | One-pot Ugi-Huisgen tandem reaction | 2-Azido-3-arylpropanoic acids, Propargylamine, Isocyanides, Aldehydes | Excellent | researchgate.net |

| 1-[4-(2-Carboxyvinyl)phenyl]-1,2,3-triazole-4-carboxylic acid ethyl ester | Copper-catalyzed azide-alkyne cycloaddition | 3-(4-Azidophenyl)acrylic acid, Ethyl propiolate | 90% | nih.gov |

The introduction of fluoroalkyl groups can significantly alter a molecule's properties, including its metabolic stability and lipophilicity. conicet.gov.ar Nucleophilic fluoroalkylation of epoxides using fluorinated sulfones has been demonstrated as a method to create β-fluoroalkyl alcohols, which are versatile precursors for other functional groups. cas.cn Photo-triggered, self-catalyzed fluoroalkylation/cyclization of quinazolinones containing unactivated alkenes with fluoroalkyl bromides represents another modern approach to creating complex fluorine-containing heterocycles. rsc.org

Spirocyclic compounds, which feature two rings connected by a single atom, are conformationally constrained three-dimensional structures of great interest in medicinal chemistry. nih.gov The synthesis of spiro-dihydrotriazoles can be achieved through various cycloaddition strategies. A double [3+2] 1,3-dipolar cycloaddition of nitrilimines with carbon disulfide is an efficient method for constructing spiro[4.4]thiadiazole derivatives, which share structural similarities with spiro-dihydrotriazoles. nih.gov The reaction of amidrazones with cyclic ketones in the presence of an acid catalyst has been used to prepare spiro-1,2,4-triazoles, with the spiro carbon being a characteristic signal in the 13C NMR spectrum. researchgate.net Multi-component reactions are also powerful tools for building spiro-heterocycles, such as the three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione to form spiro[dihydropyridine-oxindoles]. beilstein-journals.org

| Derivative Type | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| β-Fluoroalkyl alcohols | Nucleophilic fluoroalkylation of epoxides | Uses fluorinated sulfones as fluoroalkyl source; one-step synthesis. | cas.cn |

| Spiro-1,2,4-triazoles | Reaction of amidrazones with cyclic ketones | Acid-catalyzed; characteristic spiro carbon signal at 90-95 ppm in 13C NMR. | researchgate.net |

| Spiro[4.4]thiadiazole derivatives | Double [3+2] cycloaddition | Transition-metal free; reaction of nitrilimines with CS2. | nih.gov |

| Spiro[dihydropyridine-oxindoles] | Three-component reaction | One-pot synthesis from arylamine, isatin, and cyclopentane-1,3-dione. | beilstein-journals.org |

Furan-Substituted Dihydrotriazoles

The incorporation of a furan (B31954) moiety into the this compound scaffold represents a significant strategy in medicinal chemistry and materials science, owing to the unique electronic properties and biological activities associated with furan rings. nih.govijabbr.com The functionalization and derivatization of dihydrotriazoles with furan substituents can be approached through several synthetic routes, primarily involving the introduction of furan-containing building blocks during the construction of the this compound ring or by post-synthesis modification.

One common strategy involves the use of furan-containing aldehydes in condensation reactions. For instance, the reaction of a furan-2-carbaldehyde with an appropriate aminoguanidine (B1677879) derivative can lead to the formation of a this compound with a furan substituent at the 5-position. This approach allows for the direct incorporation of the furan ring into the heterocyclic core.

Another versatile method is the 1,3-dipolar cycloaddition of an azide with an alkene bearing a furan substituent. This reaction provides a direct route to 4,5-dihydro-1H-1,2,3-triazoles. The furan group can be positioned on the alkene, allowing for its placement at either the 4- or 5-position of the resulting this compound ring, depending on the regioselectivity of the cycloaddition.

Furthermore, existing this compound cores can be functionalized with furan moieties through cross-coupling reactions. For example, a halogenated this compound could be coupled with a furan-boronic acid derivative under Suzuki-Miyaura conditions to introduce the furan substituent. This post-functionalization approach offers flexibility in the synthesis of a diverse range of furan-substituted dihydrotriazoles.

The derivatization of the furan ring itself, once incorporated into the this compound structure, opens up further avenues for creating novel compounds. Electrophilic substitution reactions, such as nitration or halogenation, can be performed on the furan ring, although the reaction conditions must be carefully controlled to avoid degradation of the this compound ring. frontiersin.orgnih.gov For example, nitration can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. nih.gov

The synthesis of polysubstituted furans that can then be used to construct dihydrotriazoles is also a viable strategy. Various methods, including those catalyzed by transition metals like palladium, rhodium, or gold, have been developed to create highly functionalized furan derivatives from simpler starting materials. organic-chemistry.orgresearchgate.net These pre-functionalized furans can then be incorporated into the this compound synthesis, providing access to complex molecules with specific substitution patterns.

A summary of potential synthetic strategies for furan-substituted dihydrotriazoles is presented in the table below.

| Strategy | Description | Key Reactants | Potential Products |

| Condensation Reaction | Cyclization involving a furan-aldehyde. | Furan-2-carbaldehyde, Aminoguanidine | 5-(Furan-2-yl)-4,5-dihydro-1H-1,2,4-triazole derivatives |

| 1,3-Dipolar Cycloaddition | Reaction of an azide with a furan-substituted alkene. | Organic azide, Furan-substituted alkene | 4- or 5-(Furan-yl)-4,5-dihydro-1H-1,2,3-triazole derivatives |

| Cross-Coupling Reaction | Post-functionalization of a halogenated this compound. | Halogenated this compound, Furan-boronic acid | Furan-substituted this compound |

| Furan Ring Derivatization | Modification of the attached furan ring. | Furan-substituted this compound, Electrophile (e.g., HNO₃, Br₂) | Nitrated or halogenated furan-substituted dihydrotriazoles |

These strategies highlight the synthetic versatility available for the preparation of furan-substituted dihydrotriazoles, enabling the exploration of their chemical and biological properties.

Chemical Transformations of this compound Derivatives

Subsequent Reactions of Dihydrotriazoline Intermediates Leading to Aromatic Triazoles

Dihydrotriazolines, which are partially saturated heterocyclic intermediates, can be readily converted into their corresponding aromatic 1,2,4-triazoles through aromatization reactions. This transformation is a crucial step in many synthetic sequences, as the resulting aromatic triazoles often exhibit enhanced stability and distinct biological activities. The most common method to achieve this aromatization is through dehydrogenation or oxidation.

The dehydrogenation of 4,5-dihydro-1H-1,2,4-triazoles can be accomplished using various reagents and conditions. thieme-connect.de One established method involves heating the this compound intermediate in the presence of a palladium on carbon (Pd/C) catalyst. thieme-connect.dethieme-connect.com This heterogeneous catalytic process effectively removes two hydrogen atoms from the this compound ring, leading to the formation of the aromatic 1,2,4-triazole (B32235).

Oxidative aromatization offers another efficient route to aromatic triazoles from their dihydro-precursors. A variety of oxidizing agents can be employed for this purpose. For instance, iodine has been used as a catalyst in the presence of an oxidant to facilitate the conversion. organic-chemistry.org This method is part of a broader strategy for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles, where the final step is an oxidative aromatization. organic-chemistry.org

In some synthetic pathways, the aromatization occurs as a spontaneous or tandem process following the initial cyclization to form the this compound intermediate. For example, the reaction of formamidrazones can lead to a cyclized this compound which then undergoes aromatization to yield the final 1,2,4-triazole product. thieme-connect.com Similarly, some multicomponent reactions designed to produce 1,2,4-triazoles proceed through a this compound intermediate that aromatizes under the reaction conditions, often driven by the formation of a more stable aromatic system. frontiersin.orgnih.gov

| Aromatization Method | Reagent/Catalyst | Description | Reference |

| Catalytic Dehydrogenation | Palladium on Carbon (Pd/C) | Heating the dihydro-1,2,4-triazole with a Pd/C catalyst. | thieme-connect.dethieme-connect.com |

| Oxidative Aromatization | Iodine (catalyst) | Oxidation of the this compound intermediate to form the aromatic triazole. | organic-chemistry.org |

| Tandem Aromatization | Heat or reaction conditions | Spontaneous aromatization following the initial cyclization reaction. | frontiersin.orgnih.govthieme-connect.com |

These transformation reactions are fundamental in the synthesis of a wide array of substituted 1,2,4-triazoles, providing access to compounds with significant applications in various fields of chemistry.

Advanced Research Directions and Emerging Trends in Dihydrotriazole Chemistry

Development of Sustainable and Green Synthetic Protocols for Dihydrotriazoles

In line with the growing emphasis on green chemistry, a significant research thrust is the development of sustainable methods for synthesizing dihydrotriazoles. anton-paar.comrsc.org This involves minimizing waste, reducing energy consumption, and using less hazardous materials. anton-paar.com Key strategies include the use of alternative energy sources, such as microwave irradiation, and the implementation of eco-friendly catalysts and solvents. anton-paar.comnih.gov

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. anton-paar.comrsc.orgnih.gov The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. rsc.org This technology has been successfully applied to the synthesis of various triazole derivatives, demonstrating its potential for the preparation of dihydrotriazoles as well. nih.gov

For instance, the synthesis of 1,2,4-triazole (B32235) derivatives has been shown to be significantly more efficient under microwave irradiation compared to traditional heating. A comparative analysis highlights the substantial advantages of this green approach. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives. nih.gov

| Method | Reaction Time | Yield (%) | Key Advantages of Microwave Method |

|---|---|---|---|

| Conventional Heating | 290 minutes | 78% | Drastic reduction in reaction time, improved energy efficiency, higher product yield. |

| Microwave Irradiation | 10-25 minutes | 97% | |

| Conventional Heating (Hydrothermal) | 72 hours | N/A | Significant time reduction, high yield. |

| Microwave Irradiation | 1.5 hours | 85% | |

| Conventional Heating | 27 hours | N/A | Massive reduction in synthesis time, excellent yield. |

| Microwave Irradiation | 30 minutes | 96% |